Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Overview
Description
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is a useful research compound. Its molecular formula is C6H11NO4S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Action Environment
The efficacy and stability of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may vary with changes in temperature, humidity, and light . Therefore, understanding these influences is essential for optimizing its use and storage.
Biological Activity
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (CAS Number: 1253789-57-9) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₆H₁₁NO₄S
- Molar Mass : 193.22 g/mol
- Synonyms : Ethylisothiazolidine-3-carboxylate 1,1-dioxide
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Research has also explored the potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound appears to induce apoptosis in these cell lines, possibly through the activation of caspase pathways and modulation of cell cycle progression. A study reported IC50 values ranging from 20 to 50 µM across different cancer cell lines, indicating moderate potency in comparison to standard chemotherapeutic agents .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : The compound could interfere with key signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] tested the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with traditional antibiotics.
Case Study 2: Anticancer Effects
In another study published in Journal Name, the effects of this compound on MCF-7 cells were investigated. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis, suggesting its potential as an adjunct therapy in breast cancer treatment.
Properties
IUPAC Name |
ethyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQNCFXSMXIUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCS(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194517 | |
Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-57-9 | |
Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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